molecular formula C14H19NO B7504521 N-cyclopentyl-N,4-dimethylbenzamide

N-cyclopentyl-N,4-dimethylbenzamide

Cat. No.: B7504521
M. Wt: 217.31 g/mol
InChI Key: QCMHWNAHHSLEGN-UHFFFAOYSA-N
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Description

N-Cyclopentyl-N,4-dimethylbenzamide is a benzamide derivative characterized by a cyclopentyl group attached to the amide nitrogen and methyl substituents at the N- and 4-positions of the benzamide core. Key features include:

  • Molecular Formula: Likely C₁₅H₂₁NO (inferred from similar compounds in and ).
  • Key Substituents: Cyclopentyl (steric bulk), N-methyl (electron-donating), and 4-methyl (para-substituent influencing electronic effects).

Properties

IUPAC Name

N-cyclopentyl-N,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-11-7-9-12(10-8-11)14(16)15(2)13-5-3-4-6-13/h7-10,13H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCMHWNAHHSLEGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(C)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

Table 1: Substituent Impact on Molecular Properties
Compound Name Substituents Molecular Weight Key Properties Reference
N-Cyclopentyl-2-hydroxy-N,4-dimethylbenzamide Cyclopentyl, 2-hydroxy, N/4-methyl 233.14 g/mol Increased polarity due to hydroxyl group
5-Bromo-N-cyclohexyl-2,4-dimethylbenzamide Cyclohexyl, 5-bromo, 2/4-methyl 310.24 g/mol Higher MW, bromine enhances lipophilicity
N-(2-Iodophenyl)-N,4-dimethylbenzamide 2-iodophenyl, N/4-methyl 338.00 g/mol Iodine introduces radiolabeling potential
3-Amino-N,4-dimethylbenzamide 3-amino, N/4-methyl 164.08 g/mol Amino group increases reactivity/metabolism

Key Observations :

  • Steric Effects: Cyclohexyl () vs.
  • Electronic Effects : Electron-withdrawing groups (e.g., bromine in ) reduce electron density on the benzamide core compared to methyl groups.
  • Polarity: Hydroxyl () and amino () groups enhance solubility but may reduce blood-brain barrier penetration.

Metabolic Stability and Reactivity

  • N-Acetylation Susceptibility: In -amino-N-(2,6-dimethylphenyl)benzamide (ED₅₀ = 1.7 mg/kg) was rapidly metabolized via N-acetylation, reducing efficacy. Introducing methyl groups ortho to the amino group (e.g., compound 4 in ) blocked N-acetylation, enhancing plasma stability. Implication for Target Compound: The N-methyl and cyclopentyl groups in N-cyclopentyl-N,4-dimethylbenzamide may similarly hinder metabolic degradation.
  • Chemical Transformations :

    • highlights that N,4-dimethylbenzamide derivatives undergo N-tosylation and nucleophilic substitution, enabling diverse functionalization (e.g., conversion to esters, aldehydes).
    • The cyclopentyl group in the target compound may limit certain reactions due to steric hindrance.
Table 2: Pharmacological and Functional Comparisons
Compound Name Biological Activity/Application Key Data Reference
N-Methoxy-2,4-dimethylbenzamide Precursor for cross-dehydrogenative coupling 57% yield in coupling reactions
4-(Pyrimidinyl-thiazolyl)-N,4-dimethylbenzamide mGlu1 receptor ligand (PET imaging) Ki = 13.6 nM
3-(4-(2,4-Difluorobenzyloxy)-N,4-dimethylbenzamide Pharmaceutical intermediate Resolved via chiral chromatography
4-Amino-N-(2,6-dimethylphenyl)benzamide Anticonvulsant ED₅₀ = 1.7 mg/kg (MES model)

Key Observations :

  • Imaging Applications : Iodine-substituted analogues () and pyrimidinyl-thiazolyl derivatives () highlight the utility of benzamides in radiolabeling and receptor targeting.
  • Anticonvulsant Potential: Structural similarity to compound 4 in suggests this compound may exhibit potent central nervous system activity with improved metabolic stability.

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